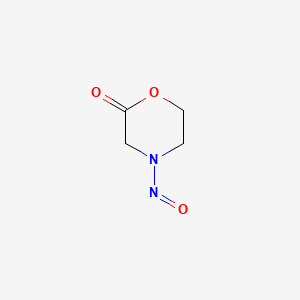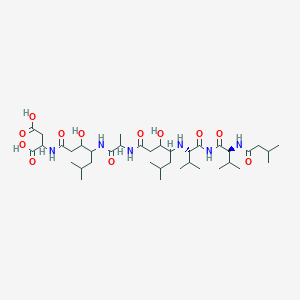
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by the presence of a chloro group, a methyl group, and two nitro groups attached to an imidazole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-2,4-dinitro-1H-imidazole typically involves nitration and chlorination reactions. One common method involves the nitration of 1-methylimidazole followed by chlorination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the imidazole ring. Subsequent chlorination with reagents like thionyl chloride or phosphorus pentachloride introduces the chloro group at the 5 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted imidazoles with various functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-2,4-dinitro-1H-imidazole involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-4-nitroimidazole: Similar structure but with only one nitro group.
1-Methyl-2,4-dinitroimidazole: Lacks the chloro group.
4,5-Dinitro-1H-imidazole: Lacks the methyl and chloro groups
Uniqueness
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72255-88-0 |
|---|---|
Molecular Formula |
C4H3ClN4O4 |
Molecular Weight |
206.54 g/mol |
IUPAC Name |
5-chloro-1-methyl-2,4-dinitroimidazole |
InChI |
InChI=1S/C4H3ClN4O4/c1-7-2(5)3(8(10)11)6-4(7)9(12)13/h1H3 |
InChI Key |
JRSJMKIMLULFBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


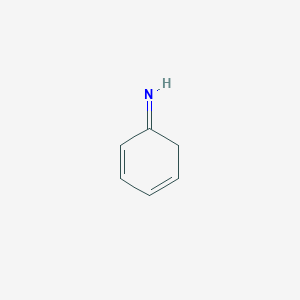
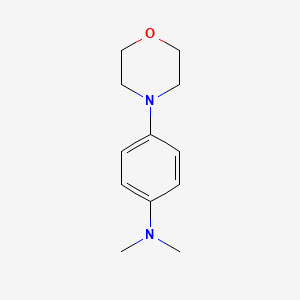
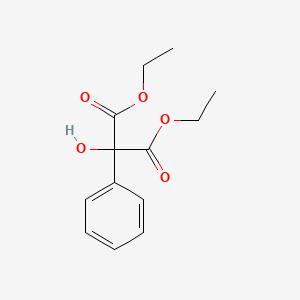
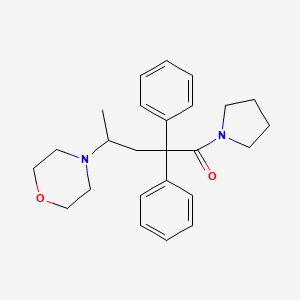
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

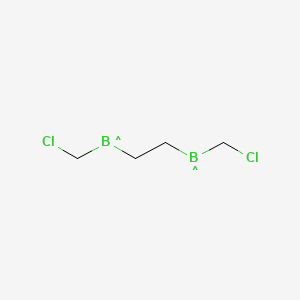
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
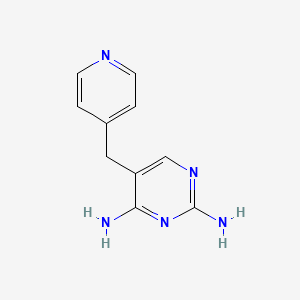
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
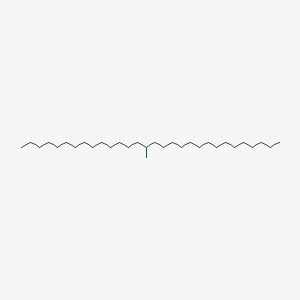
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
